4-Iodo-acetamido phenylboronic acid
Description
Properties
CAS No. |
87199-19-7 |
|---|---|
Molecular Formula |
C8H9BINO3 |
Molecular Weight |
304.88 g/mol |
IUPAC Name |
[3-[(2-iodoacetyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C8H9BINO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2,(H,11,12) |
InChI Key |
LMHXPDZPXBIIEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CI)(O)O |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Reaction Mechanisms of 4 Iodo Acetamido Phenylboronic Acid
Boronic Acid Moiety Reactivity and Equilibrium Dynamics
The boronic acid group is the primary center of reactivity, engaging in several key chemical equilibria that are fundamental to its function in various applications.
A hallmark of boronic acids, including 4-iodo-acetamido phenylboronic acid, is their capacity to react with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. researchgate.netnih.gov This reaction is a reversible covalent interaction, a feature that makes it particularly useful for applications in sensing, self-assembling materials, and dynamic chemical systems. researchgate.netnih.gov The formation of these stable boronate esters is the basis for the recognition of diol-containing molecules like sugars and catechols. researchgate.netnih.gov
The interaction is not limited to small molecules; it has been employed to modify the surface of living cells by targeting their glycocalyx, for protein immobilization, and in the development of cross-linked hydrogels. manchester.ac.ukresearchgate.net The strength of this interaction can be substantial, with catechols generally forming complexes with equilibrium constants three orders of magnitude higher than those of aliphatic diols at neutral pH. manchester.ac.uk
The formation of boronate esters is a dynamic process influenced by several factors. nih.govresearchgate.net Kinetic studies have revealed that the reaction can exhibit different rate dependencies based on the concentration of the diol. nih.gov For instance, with fructose, a first-order kinetic dependence is observed at low concentrations, while at higher, saturating concentrations, the reaction becomes zero-order with respect to the diol. nih.gov This suggests a mechanism involving a rate-determining step prior to the reaction with the diol, potentially the departure of a solvent molecule from the boron center. nih.gov
The thermodynamics of boronate ester formation are closely tied to the pKa of the boronic acid and the diol. nih.govrsc.org The stability of the resulting ester is influenced by electronic effects of substituents on the phenyl ring and the stereochemistry of the diol. Electron-withdrawing groups on the phenyl ring generally decrease the pKa of the boronic acid, which can affect the equilibrium of ester formation. nih.gov
Table 1: Factors Influencing Boronate Ester Formation
| Factor | Description |
| Diol Structure | Catechols form significantly more stable esters than aliphatic diols. The stereochemistry of the diol (e.g., cis vs. trans) also plays a crucial role. |
| Solvent | The reaction is typically performed in aqueous solutions, but the presence of organic co-solvents can influence the equilibrium. rsc.orgresearchgate.net |
| Temperature | As with most chemical reactions, temperature affects the rate and equilibrium of boronate ester formation. |
| Substituents | Electron-withdrawing or -donating groups on the phenylboronic acid ring can alter the Lewis acidity of the boron atom and the pKa of the boronic acid, thereby influencing binding affinity. nih.gov |
The equilibrium of boronate ester formation is highly dependent on pH. researchgate.netnih.govresearchgate.net This is due to the equilibrium between the neutral, trigonal boronic acid (B(OH)₂) and the anionic, tetrahedral boronate (B(OH)₃⁻). aablocks.com Initially, it was thought that the anionic boronate was significantly more reactive towards diols. aablocks.com However, more recent studies suggest that the preferred pathway for esterification is the addition of the diol to the neutral boronic acid. aablocks.com This implies that the rate of esterification can be inversely proportional to pH. aablocks.com
The pKa of the boronic acid is a critical parameter, as it determines the concentration of the neutral and anionic species at a given pH. researchgate.net The formation of the boronate ester generally leads to a decrease in the pKa of the boronic acid moiety, meaning the ester is a stronger acid than the free boronic acid. nih.gov This pH-dependent binding allows for the use of boronic acids in systems that are responsive to changes in environmental pH. researchgate.net
The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. aablocks.com In aqueous solution, it can accept a hydroxide (B78521) ion to form a tetrahedral boronate anion. aablocks.comchemspider.com This equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is fundamental to its chemistry. aablocks.com The neutral form is an electron-accepting species, while the anionic form is electron-donating. aablocks.com The interconversion between these two forms is rapid and highly dependent on the pH of the solution. aablocks.com
Phenylboronic acids can undergo oxidative reactions, particularly with reactive oxygen species (ROS). researchgate.net This reactivity can lead to the cleavage of the carbon-boron bond.
The carbon-boron bond in phenylboronic acids can be cleaved under oxidative conditions. For instance, electrochemical studies on p-acetamidophenylboronic acid have shown that the C-B bond can be cleaved to form p-acetamidophenol at a specific electric potential under neutral pH conditions. nih.gov This process has been investigated using techniques such as HPLC, tandem mass spectrometry, and cyclic voltammetry. nih.gov
The susceptibility of the C-B bond to cleavage by ROS is a property that can be exploited in the design of stimuli-responsive systems, where the boronic acid acts as a trigger that is removed upon exposure to an oxidative environment. researchgate.net The presence of ROS can lead to the generation of various reactive molecules that can interact with and modify cellular components like proteins, lipids, and nucleic acids. nih.gov
Oxidative Reactivity with Reactive Oxygen Species (ROS)
Iodoacetamido Moiety Reactivity and Specificity
The iodoacetamido group is a key functional component, primarily utilized as an alkylating agent. Its reactivity is centered on the carbon atom bearing the iodine, which serves as an electrophilic center susceptible to attack by nucleophiles. The iodine atom is an excellent leaving group, facilitating these reactions. This moiety is particularly effective for the alkylation of soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. wikipedia.orgwikipedia.org
Nucleophilic Trapping via Thiol-Alkylations (e.g., Cysteine Residues)
The most prominent reaction of the iodoacetamido moiety is the alkylation of thiols, a process extensively used in bioconjugation and proteomics to label cysteine residues. wikipedia.orgcreative-proteomics.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govsfrbm.org In this pathway, the deprotonated form of a cysteine thiol, the thiolate anion (-S⁻), acts as the nucleophile. It attacks the electrophilic methylene (B1212753) carbon of the iodoacetamide (B48618) group, displacing the iodide leaving group and forming a stable, irreversible thioether bond. nih.govsfrbm.org This covalent modification effectively "caps" the cysteine residue, preventing its participation in other reactions, such as the formation of disulfide bonds. creative-proteomics.com
The rate of the thiol-alkylation reaction by iodoacetamide derivatives is influenced by several key factors. The reaction is second-order, with its rate dependent on the concentrations of both the nucleophile (thiolate) and the alkylating agent. sfrbm.org
pH: The pH of the reaction medium is a critical factor. The reacting species is the highly nucleophilic thiolate anion, not the protonated thiol. sfrbm.orgnih.gov Therefore, the reaction rate increases with pH as more of the thiol groups are deprotonated. The pKa of a typical cysteine thiol is around 8.5, but this can vary significantly within a protein's microenvironment. sfrbm.orgnih.gov For most applications, a pH range of 7.0 to 8.5 is considered optimal to ensure a sufficient concentration of thiolate while minimizing the risk of side reactions with other amino acid residues. nih.govatto-tec.com
Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of alkylation. atto-tec.com
Reagent Structure: The structure of the iodoacetamide derivative itself plays a role. For instance, N-phenyl iodoacetamide (iodoacetanilide), which shares structural similarities with the functional end of this compound, has been shown to be approximately three times more reactive towards free cysteine than the simpler iodoacetamide. nih.gov
Below is a table summarizing reported second-order rate constants for iodoacetamide and related compounds with cysteine, illustrating the impact of these factors.
| Reactant | Substrate | pH | Rate Constant | Reference |
| Iodoacetamide | Free Cysteine | 7.0 | 36 M⁻¹ min⁻¹ (~0.6 M⁻¹s⁻¹) | nih.govnih.gov |
| Iodoacetanilide | Free Cysteine | 7.0 | 110 M⁻¹ min⁻¹ (~1.83 M⁻¹s⁻¹) | nih.gov |
| Iodoacetamide | Thioredoxin (Cys-32) | 7.2 | 107 M⁻¹ s⁻¹ | researchgate.net |
This interactive table is based on data from published research. Rate constants can vary based on specific experimental conditions such as buffer composition and temperature.
In the complex environment of biological systems, the selectivity of a chemical reaction is paramount. A reaction is considered "bioorthogonal" if it can proceed efficiently in a native biological setting without interfering with or being affected by the vast array of other functional groups present. nih.gov
The alkylation of thiols by iodoacetamides exhibits a high degree of selectivity, making it a cornerstone of bioconjugation. wikipedia.org Cysteine's thiol group is one of the most nucleophilic functional groups found in proteins, particularly in its thiolate form. nih.gov This inherent reactivity allows iodoacetamides to preferentially target cysteine residues over other potentially nucleophilic amino acids.
However, this selectivity is not absolute. Under certain conditions, particularly at alkaline pH (pH > 8.5-9.0), iodoacetamides can react with other amino acid side chains. nih.govatto-tec.com These off-target reactions can include the alkylation of:
Histidine (imidazole ring)
Lysine (ε-amino group)
Methionine (thioether)
Tyrosine (phenolic hydroxyl group) nih.govatto-tec.comresearchgate.net
Despite these potential side reactions, the rate of cysteine alkylation is significantly faster under physiological or slightly basic conditions (pH 7-8.5). nih.gov By carefully controlling the reaction pH and duration, a high degree of selectivity for cysteine can be achieved, ensuring the reaction's orthogonality in complex systems like cell lysates or even living cells. nih.govbohrium.com This allows for the specific labeling of one type of biomolecule or residue in the presence of many others. researchgate.net
Other Electrophilic Substitution Pathways of the Alkyl Iodide
The carbon-iodine bond in the iodoacetamido moiety defines its role as an electrophile in nucleophilic substitution reactions. libretexts.org While thiol-alkylation is the most prominent pathway, other nucleophiles can participate in substitution reactions. As noted previously, the side chains of amino acids like histidine, lysine, and tyrosine can act as nucleophiles, leading to the formation of stable covalent bonds with the acetyl group, especially under more alkaline conditions. researchgate.net
Beyond nucleophilic substitution, alkyl halides can theoretically undergo elimination reactions (specifically, E2 elimination) in the presence of a strong base. libretexts.org This pathway would involve the abstraction of a proton from the carbon alpha to the carbonyl group, followed by the elimination of the iodide ion to form a carbon-carbon double bond. However, the conditions required for this reaction (i.e., a strong base) are generally not compatible with biological applications, and the nucleophilic substitution pathway with soft nucleophiles like thiols is kinetically and thermodynamically favored under typical bioconjugation conditions. Therefore, while mechanistically possible, elimination is not a significant competing pathway in the intended applications of this compound.
Interplay and Synergistic Effects of Integrated Functionalities
Directed Reactivity through Intramolecular Interactions
The two functional groups in this compound are positioned para to each other on the phenyl ring, which precludes direct, through-space intramolecular interactions like chelation. However, the groups can influence each other through electronic effects transmitted through the aromatic system and can work in concert to achieve directed reactivity.
Electronic Effects: The boronic acid moiety is an electron-withdrawing group, which can decrease the electron density of the entire phenyl ring. This electronic pull could subtly influence the reactivity of the iodoacetamido group.
Directed Reactivity: A more significant synergistic effect arises from the potential for bifunctional binding. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a functional group present in many biomolecules, including glycoproteins and ribonucleotides. This interaction can be used to "direct" the molecule to a specific location on a biological target. If a protein of interest has a glycosylated site near a cysteine residue, the boronic acid moiety could first bind to the sugar units, thereby increasing the local concentration of the iodoacetamido group in proximity to the target thiol. This "tethering" effect can significantly enhance the rate and specificity of the subsequent, irreversible alkylation reaction. This strategy of using a reversible binding event to drive a specific and efficient irreversible modification is a powerful concept in the design of chemical probes and targeted inhibitors. Computational studies on other substituted phenylboronic acids have shown that intramolecular interactions can be highly stabilizing and dictate the molecule's conformational preferences, which in turn affects its binding capabilities. nih.govresearchgate.net While these studies focused on ortho-substituted compounds, they highlight the principle that functional groups on a phenylboronic acid can have profound effects on the molecule's behavior and potential for directed interactions.
Orthogonal and Sequential Chemical Transformations
The strategic placement of both an iodo group and a boronic acid moiety on the same phenyl ring in this compound provides a powerful platform for orthogonal and sequential chemical transformations. This dual functionality allows for selective reactions at one site while leaving the other intact for subsequent modifications. The principle of this orthogonality primarily revolves around the differential reactivity of the carbon-iodine (C-I) bond and the carbon-boron (C-B) bond under specific catalytic conditions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The C-I bond is a classic electrophilic partner in Suzuki-Miyaura reactions, readily undergoing oxidative addition to a palladium(0) catalyst. Conversely, the boronic acid group serves as the nucleophilic partner, participating in the transmetalation step of the catalytic cycle. wikipedia.orgnih.gov This distinction allows for a programmed, stepwise construction of more complex molecular architectures.
Selective Suzuki-Miyaura Coupling at the Iodo Position
The iodo group is significantly more reactive than other halides (like bromo or chloro groups) in palladium-catalyzed cross-coupling reactions. nih.gov This high reactivity allows for selective coupling at the C-I bond under mild conditions, preserving the boronic acid group for a subsequent transformation. In this scenario, this compound acts as the electrophilic coupling partner.
For instance, a reaction might involve coupling this compound with another arylboronic acid. The palladium catalyst will preferentially activate the C-I bond, leading to the formation of a new carbon-carbon bond at that position, yielding a biphenyl (B1667301) derivative that still contains the reactive boronic acid group.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodo Position This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions involving aryl iodides.
Selective Reactions at the Boronic Acid Position
Conversely, the boronic acid moiety can be selectively engaged in a Suzuki-Miyaura coupling with an aryl halide, typically an aryl bromide or chloride, which is less reactive than the aryl iodide. To achieve this, the reaction conditions are tuned to favor the boronic acid's role as the nucleophile. This approach is common in the functionalization of materials containing phenylboronic acid groups. nih.gov
In this strategy, this compound is coupled with a different aryl halide (e.g., 4-bromoanisole). The boronic acid group will react, leaving the iodo group untouched, ready for a subsequent, different coupling reaction. This selectivity is often controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov Research has shown that palladium catalysts can efficiently catalyze Suzuki-Miyaura reactions in aqueous solutions, coupling iodo- and bromo-partners with phenylboronic acid groups. nih.gov
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Boronic Acid Position This table is illustrative, based on research on functionalizing phenylboronic acids with aryl halides. nih.gov
Sequential Orthogonal Transformations
The true synthetic power of this compound is realized in sequential reaction strategies. A multi-step synthesis can be designed where each reactive site is addressed in a specific order to build complex molecules.
A typical two-step sequence would be:
Step 1 (Suzuki Coupling at C-I): React this compound with an arylboronic acid (e.g., Ar¹-B(OH)₂). The more reactive iodo group couples first, yielding an intermediate (Ar¹-phenyl(acetamido)-B(OH)₂).
Step 2 (Suzuki Coupling at C-B): The resulting boronic acid intermediate is then subjected to a second Suzuki-Miyaura coupling with a different aryl halide (e.g., Ar²-Br). This forms the final, trisubstituted aryl product (Ar¹-phenyl(acetamido)-Ar²).
This stepwise approach allows for the controlled and ordered introduction of different aryl groups onto the central phenyl ring, a task that would be difficult to achieve with a less versatile starting material. The difference in reactivity between various leaving groups (e.g., iodide vs. chloride) can be exploited to perform sequential cross-couplings, sometimes even using the same reaction conditions for both steps. nih.gov
This methodology is invaluable in the synthesis of oligoarenes and other complex organic materials where precise control over the final structure is paramount. nih.gov
Advanced Applications in Synthetic Organic Chemistry and Catalysis
4-Iodo-acetamido Phenylboronic Acid as a Versatile Building Block
The dual functionality of this compound, featuring both an iodo group and a boronic acid moiety, makes it a highly versatile reagent in modern synthetic chemistry. The iodo group is an excellent leaving group in cross-coupling reactions, while the boronic acid can participate in a separate set of transformations, allowing for sequential and controlled molecular construction.
The presence of an aryl iodide makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. In this context, the iodo- functionality of this compound can react with another boronic acid or ester in the presence of a palladium catalyst. researchgate.netnih.gov This reaction is highly efficient for coupling aryl iodides. nih.gov For instance, studies on similar structures like 4-iodoacetophenone and 4-iodo-benzoic acid have demonstrated high conversion rates in Suzuki-Miyaura couplings. researchgate.netnih.gov A water-soluble palladium catalyst system has proven effective for the coupling of 4-iodo-benzoic acid, achieving quantitative conversion even at room temperature. nih.gov This highlights the potential for developing green and efficient synthetic routes using this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. The aryl iodide of this compound can be coupled with a wide range of primary and secondary amines. Research has shown that phenylboronic esters can activate aryl iodides for selective Buchwald-Hartwig-type aminations. nih.gov This method is tolerant of various functional groups and can be used to synthesize complex aniline (B41778) derivatives. nih.gov The reaction of N-substituted 4-bromo-7-azaindoles with amines and amino acid esters using a palladium catalyst and a suitable ligand like Xantphos also proceeds efficiently, indicating a similar reactivity for iodo-substituted analogs. beilstein-journals.org
Table 1: Examples of Palladium-Catalyzed Reactions with Similar Iodo-Substituted Arenes
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH in water | Suzuki-Miyaura | 100% | nih.gov |
| 4-Iodoacetophenone | Phenylboronic acid | Herrmann–Beller palladacycle | Suzuki-Miyaura | - | researchgate.netresearchgate.net |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | Buchwald-Hartwig Amination | 81% | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Custom Pd(II)-complex in water | Suzuki-Miyaura | 94% | arkat-usa.org |
Note: This table presents data from reactions with structurally related compounds to illustrate the potential reactivity of this compound.
Boronic acids and their derivatives are instrumental in facilitating stereoselective reactions. By incorporating the boronic acid moiety into a chiral environment, it is possible to achieve high levels of enantioselectivity. scitechdaily.com One approach involves creating enzymes with boronic acid at their reactive center, which, through directed evolution, can lead to highly efficient and enantioselective catalysis. scitechdaily.com Another strategy is the use of chiral ferrocene-derived aminoboronic acids for asymmetric direct amide synthesis via kinetic resolution of amines. rsc.org These examples demonstrate the potential for derivatizing the this compound scaffold to create novel chiral catalysts for stereoselective transformations.
Catalytic Roles of the Boronic Acid Moiety
Beyond its role as a coupling partner, the boronic acid group in this compound can itself act as a catalyst, particularly in condensation reactions. This field, known as Boronic Acid Catalysis (BAC), offers a mild and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.net
Arylboronic acids are effective catalysts for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. rsc.orgresearchgate.net This process typically occurs under dehydrative conditions, often at elevated temperatures with azeotropic removal of water. nih.gov The catalytic activity is influenced by substituents on the aryl ring; electron-withdrawing groups tend to enhance the Lewis acidity of the boron atom and, consequently, its catalytic efficacy. rsc.org This catalytic method has been successfully applied to peptide bond formation, even from less reactive substrates like α-amino acid methyl esters. rsc.org
Table 2: Boronic Acid-Catalyzed Amidation Examples
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic acid | Aniline | Phenylboronic acid | Toluene, reflux | Good to High | rsc.org |
| N-protected serine methyl ester | α-amino esters | 2-Bromo-4-(trifluoromethyl)phenylboronic acid | Toluene, 80°C | High to Excellent | rsc.org |
Note: This table illustrates the general utility of boronic acids as catalysts in amidation reactions.
The mechanism of boronic acid-catalyzed amidation involves the electrophilic activation of the carboxylic acid. rsc.org The process is initiated by the reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgrsc.org This step is a reversible condensation, making the removal of water crucial for driving the reaction forward. rsc.org
This acyloxyboron intermediate is more electrophilic than the original carboxylic acid. The activation is thought to be doubly induced by the Lewis acidic boron center and intramolecular hydrogen bonding. rsc.org The amine then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the amide product and regenerates the boronic acid catalyst. rsc.org More recent studies suggest that the mechanism may be more complex, possibly involving dimeric boron species (B–O–B motifs) that orchestrate the activation of the carboxylic acid and the delivery of the amine. nih.gov
Boronic acid catalysis represents a significant advancement in green chemistry by enhancing reaction efficiency and atom economy. researchgate.netualberta.ca Traditional amide and ester synthesis often requires stoichiometric amounts of coupling reagents or activating agents, which generates significant chemical waste. ualberta.ca
By acting as a catalyst, the boronic acid circumvents the need for these wasteful reagents. researchgate.netnih.gov The only byproduct of the reaction is water, leading to a much higher atom economy. rsc.org Furthermore, these reactions can often be performed under milder conditions than many classical methods, and the catalysts themselves are generally stable and easy to handle. rsc.orgresearchgate.net This catalytic approach avoids the pre-activation of substrates, streamlining the synthetic process and reducing the number of reaction steps. rsc.org
Applications in Other Functional Group Transformations
The unique combination of functional groups in (iodoacetamido)phenylboronic acids allows for a variety of chemical transformations beyond standard cross-coupling reactions. The boronic acid moiety, for instance, is not only a cornerstone of Suzuki-Miyaura couplings but can also participate in other valuable transformations. Research on related phenylboronic acids has shown their utility in copper-mediated fluoroalkylation and oxidative hydroxylation. sigmaaldrich.com Furthermore, the boronic acid group can direct dehydrative condensation reactions, such as amidation between carboxylic acids and amines, showcasing its role as a catalyst. rsc.org
The aryl-iodide bond offers another reactive site. It can undergo radical additions to alkenes, mediated by reagents like manganese triacetate. sigmaaldrich.com This reactivity provides a pathway to form carbon-carbon bonds through mechanisms distinct from palladium catalysis. Additionally, the entire molecule can serve as a building block in the synthesis of more complex structures, such as in the preparation of liquid crystalline polyacetylene derivatives or pharmacologically active compounds. sigmaaldrich.com
The iodoacetamido group itself is a well-established reactive handle. The carbon-iodine bond in this group is susceptible to nucleophilic substitution, a reaction widely exploited for bioconjugation, as will be detailed in section 4.3.2. This multi-faceted reactivity allows chemists to selectively address different parts of the molecule in a stepwise fashion, enabling the construction of highly elaborate final products.
Leveraging the Iodoacetamido Group for Further Synthetic Elaboration
The true synthetic power of this compound is most evident in its capacity for post-synthetic modification (PSM). PSM is a powerful strategy where a core molecular scaffold is first assembled and then further functionalized. nih.govlabxing.comresearchgate.net In this context, the aryl-iodide bond and the iodoacetamido group serve as orthogonal reactive handles for sequential modifications.
The carbon-iodine bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-based substituents after the initial synthesis of the core structure. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these couplings to proceed under mild conditions. wikipedia.org
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are key components in pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net By applying this reaction to this compound, an alkyne group can be precisely installed at the position of the iodine atom. The reaction is known for its tolerance of various functional groups, making it suitable for complex substrates. organic-chemistry.orgresearchgate.net
The Heck reaction provides a means to couple the aryl iodide with an alkene, forming a new carbon-carbon bond at the vinylic position. nih.govliv.ac.uklibretexts.orgnih.gov This reaction is a cornerstone of C-C bond formation and can be performed with or without phosphine (B1218219) ligands for the palladium catalyst. nih.govlibretexts.orgnih.gov An "oxidative Heck" variation can also be employed, using the boronic acid function directly as the aryl source to couple with olefins. liv.ac.uk For this compound, the conventional Heck reaction would involve the C-I bond, enabling the attachment of vinyl groups to the aromatic core.
Table 1: Typical Conditions for C-C Coupling Reactions on Aryl Iodides
| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference(s) |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, DIPEA) | THF, DMF | Room Temp. to 90 °C | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Copper-Free Sonogashira | Pd-NHC complexes, Pd(OAc)₂ | Amine or Inorganic Base | Various (e.g., NMP, water) | Room Temp. to 100 °C | wikipedia.orgnih.gov |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Inorganic (e.g., NaHCO₃, K₂CO₃) or Organic Base (e.g., Et₃N) | DMF, Acetonitrile | 80 °C to 120 °C | nih.govnih.gov |
| Oxidative Heck (from Boronic Acid) | Pd(OAc)₂ | None (oxidant like Cu(OAc)₂ or O₂ required) | Acetone, DMF | 80 °C | liv.ac.ukdrugbank.com |
The iodoacetamido functional group is a highly effective electrophilic handle for covalently attaching molecules to proteins and other biomolecules. Its reactivity is analogous to that of well-known labeling reagents like 5-iodoacetamidofluorescein (5-IAF). thermofisher.com The primary target for the iodoacetamide (B48618) moiety is the sulfhydryl group of cysteine residues, which reacts via an S_N2 mechanism to form a stable thioether bond. thermofisher.com This specific reactivity makes this compound an excellent tool for introducing reporter groups or affinity tags onto biomolecules.
Reporter groups , such as fluorescent dyes or spin labels, can be attached to the molecule via the iodoacetamide function. For example, a molecule containing a primary amine could be derivatized with a fluorophore and then coupled to the iodoacetyl group. Once this modified boronic acid is reacted with a protein, the boronic acid itself can act as a recognition element for specific targets, such as cell surface glycoproteins, while the attached fluorophore provides a means of detection.
Affinity tags are used to purify or detect proteins. Biotin (B1667282) is a classic example. By linking biotin to the this compound scaffold, a powerful bi-functional probe can be created. The iodoacetamide end can be used to covalently attach the probe to a specific protein, while the boronic acid end can bind to sialic acid residues on cell surfaces. The biotin tag can then be used for affinity purification with streptavidin-coated beads or for detection using streptavidin-enzyme conjugates. Phenylboronic acid derivatives carrying ferrocene (B1249389) have been used as electroactive labels for the detection of glycoproteins and other biological targets. mdpi.com Similarly, radioactive isotopes like ¹³¹I can be incorporated for SPECT imaging and radiotherapy applications. nih.gov
Table 2: Examples of Reporter Groups and Affinity Tags
| Tag Type | Example Group | Function | Attachment Chemistry | Reference(s) |
|---|---|---|---|---|
| Fluorescent Reporter | Fluorescein, Rhodamine | Visualization via fluorescence microscopy, flow cytometry | Covalent linkage to the iodoacetamido group | thermofisher.com |
| Electrochemical Label | Ferrocene | Electrochemical detection | Attached as part of the acetamido group | mdpi.com |
| Affinity Tag | Biotin | High-affinity binding to streptavidin for purification/detection | Covalent linkage to the iodoacetamido group | |
| Radioisotope Label | ¹³¹I, ¹²⁵I | SPECT imaging, radiotherapy, autoradiography | Can be the iodo atom in the iodoacetamido group or elsewhere | nih.gov |
| Spin Label | TEMPO | Electron Paramagnetic Resonance (EPR) studies | Covalent linkage to the iodoacetamido group |
Innovations in Chemical Biology and Biosensing with 4 Iodo Acetamido Phenylboronic Acid
Precision Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. rsc.org 4-Iodo-acetamido phenylboronic acid offers several strategies for achieving precise and stable bioconjugates.
Cysteine-Specific Labeling of Proteins and Peptides for Proteomics Research
The iodo-acetamido group of this compound is highly reactive towards the thiol group of cysteine residues in proteins and peptides. researchgate.net This specificity allows for the site-specific labeling of proteins, a critical technique in proteomics research for studying protein function, localization, and interactions. researchgate.netnih.gov The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the cysteine attacks the carbon atom bearing the iodine, forming a stable thioether bond. This method is advantageous due to the relatively low abundance of cysteine in most proteins, which allows for targeted labeling. nih.gov The iodoacetamide (B48618) functionality is a well-established tool for cysteine modification and has been used to label proteins for various applications, including fluorescence imaging and affinity purification. researchgate.netnih.gov
Orthogonal Chemical Ligation via Boronic Acid and Thiol-Reactive Tags
The presence of both a thiol-reactive iodo-acetamido group and a diol-reactive boronic acid group on the same molecule allows for orthogonal chemical ligation strategies. ontosight.airsc.org Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. rsc.org In this context, the iodo-acetamido group can be used to attach the compound to a cysteine-containing biomolecule, while the boronic acid moiety remains available for a subsequent, independent reaction. rsc.orgnih.gov
Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biological molecules such as sugars and glycoproteins. ontosight.ai This interaction can be exploited for a second ligation step. For example, after labeling a protein with this compound via its cysteine residue, the boronic acid group can be used to attach a second molecule containing a diol, such as a carbohydrate or another labeled probe. This dual reactivity enables the construction of complex, multi-component bioconjugates. nih.gov
A notable application of this principle is the formation of boronated thiazolidines. The reaction between a 2-formylphenylboronic acid (a related compound) and an N-terminal cysteine residue is one of the fastest bioorthogonal reactions known, highlighting the utility of boronic acids in protein labeling. rsc.org
Development of Bioconjugates for Targeted Delivery (Conceptual Framework)
The unique properties of this compound lend themselves to the conceptual design of bioconjugates for targeted delivery of therapeutic or imaging agents. nih.gov The ability to specifically label a targeting moiety, such as an antibody or a peptide that recognizes a specific cell type, via its cysteine residues is the first step. The attached boronic acid can then serve as a point of attachment for a payload, such as a drug molecule or a fluorescent dye that contains a diol group. nih.gov
Furthermore, phenylboronic acid and its derivatives have been explored for their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction provides a potential mechanism for targeting cancer cells. A bioconjugate carrying a payload could be directed to tumor sites through this specific binding. The reversible nature of the boronic acid-diol interaction also opens up possibilities for designing stimuli-responsive drug delivery systems, where the payload is released under specific conditions, such as the acidic microenvironment of a tumor. nih.gov
Molecular Probes for Enzyme Inhibition and Activity Modulation
The boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors, particularly for a class of enzymes known as serine proteases and β-lactamases. nih.govnih.gov
Design and Mechanism of Enzyme Inhibitors (e.g., Serine β-Lactamases)
Serine β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. portlandpress.com These enzymes have a critical serine residue in their active site that is responsible for hydrolyzing the antibiotic. nih.gov Boronic acids, including derivatives of phenylboronic acid, act as potent competitive inhibitors of these enzymes. nih.govportlandpress.com
The mechanism of inhibition involves the boronic acid mimicking the tetrahedral transition state of the enzyme-substrate reaction. nih.govresearchgate.net The boron atom of the boronic acid is attacked by the hydroxyl group of the active site serine, forming a stable, reversible tetrahedral adduct. nih.govnih.govnih.gov This effectively blocks the active site and prevents the enzyme from breaking down the antibiotic. The formation of this adduct is often a two-step process, which may involve a conformational change in the enzyme. nih.govportlandpress.com
The general structure of this compound provides a scaffold that can be further modified to enhance its binding affinity and specificity for different enzymes.
Structure-Activity Relationship (SAR) Studies for Optimized Binding
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of boronic acid-based inhibitors. odu.eduresearchgate.net These studies involve systematically modifying the chemical structure of the inhibitor and evaluating the effect of these changes on its biological activity. researchgate.net For phenylboronic acid derivatives, modifications to the phenyl ring can significantly impact binding affinity. odu.edu
For instance, the position and nature of substituents on the phenyl ring can influence interactions with amino acid residues in the enzyme's active site. nih.gov In the case of AmpC β-lactamase, X-ray crystallography has revealed that the phenyl ring of a boronic acid inhibitor can form favorable interactions with the enzyme. nih.gov The acetamido group of this compound can participate in hydrogen bonding, potentially enhancing its binding to the target enzyme. ontosight.ai
The iodo group also presents an opportunity for modification. While it is primarily a reactive handle for bioconjugation, its size and electronic properties can also influence binding. SAR studies help in understanding these subtle effects and guide the design of more potent and selective inhibitors. odu.edu
| Inhibitor Aspect | Key Structural Feature | Impact on Inhibition | Supporting Evidence |
| Core Inhibitory Moiety | Boronic Acid | Forms a reversible covalent bond with the active site serine of β-lactamases, mimicking the tetrahedral transition state. nih.govnih.govnih.gov | X-ray crystallography and kinetic studies confirm the formation of a stable adduct with the catalytic serine. nih.gov |
| Phenyl Ring | Aromatic Scaffold | Provides a base for substitutions that can interact with the enzyme's active site, influencing binding affinity. nih.gov | Modifications on the phenyl ring of boronic acid analogs have shown significant changes in inhibitory potency against various enzymes. odu.edu |
| Acetamido Group | Hydrogen Bonding Potential | Can form hydrogen bonds with amino acid residues in the active site, potentially increasing binding affinity and specificity. ontosight.ai | The ability of amide groups to form hydrogen bonds is a well-established principle in drug design. |
| Iodo Group | Reactive Handle & Steric/Electronic Effects | Primarily used for bioconjugation, but its size and electronic properties can also influence the overall binding of the molecule to the enzyme. researchgate.net | SAR studies often reveal that even seemingly minor changes in substituents can have a significant impact on biological activity. odu.edu |
Investigating Allosteric Modulation and Conformational Changes
The ability to modulate protein function and understand their dynamic conformational states is a cornerstone of modern drug discovery and molecular biology. Allosteric modulators, which bind to sites distinct from the primary active site, offer a nuanced approach to controlling protein activity. nih.govnih.gov The unique chemical architecture of this compound, featuring an iodo-acetamido group and a phenylboronic acid moiety, makes it a valuable tool for probing such allosteric mechanisms and the resulting conformational shifts in proteins.
The iodo-acetamido group can form covalent bonds with specific amino acid residues, such as cysteine, allowing for the targeted labeling of proteins. This covalent attachment of the phenylboronic acid group can induce or stabilize certain protein conformations, effectively acting as an allosteric modulator. By observing the functional consequences of this modification, researchers can gain insights into the allosteric regulation of the target protein.
Advanced Biosensing and Recognition Systems
The inherent reactivity of the boronic acid group towards diols has been extensively exploited to develop sophisticated biosensors. This compound contributes to this field by providing a platform for creating highly specific and responsive sensing systems.
Selective Detection of Carbohydrates and Glycoproteins in Complex Matrices
The selective recognition and quantification of carbohydrates and glycoproteins in complex biological fluids are crucial for diagnosing and monitoring various diseases. Phenylboronic acids are well-established as recognition elements for diol-containing molecules like sugars. nih.govnih.gov The interaction involves the formation of reversible covalent bonds between the boronic acid and the cis-diol groups present in many carbohydrates, leading to the formation of cyclic boronate esters. nih.gov
Systems utilizing this compound can be designed where the iodo-acetamido group serves as an anchor to immobilize the molecule onto a sensor surface or to conjugate it with other signaling molecules. This allows for the development of various sensing platforms, including electrochemical and optical sensors. For instance, when a glycoprotein (B1211001) binds to the immobilized this compound, the change in mass, charge, or optical properties at the sensor surface can be measured, providing a quantitative readout of the analyte concentration. The selectivity of these sensors can be tuned by modifying the chemical environment to favor the binding of specific carbohydrate structures.
| Analyte | Sensing Principle | Potential Application |
| Glucose | Formation of a boronate ester leading to a change in fluorescence or electrochemical signal. | Diabetes monitoring |
| Glycated Hemoglobin | Specific binding to the glycated portion of the protein. | Long-term glycemic control monitoring |
| Cell surface glycoproteins | Interaction with complex carbohydrates on the cell surface. | Cancer biomarker detection |
pH-Responsive Optical Probes for Biological Environment Monitoring
The equilibrium between the neutral trigonal form and the anionic tetrahedral form of boronic acids is pH-dependent. This property has been harnessed to create pH-responsive optical probes. The binding of boronic acids to diols is also pH-sensitive, typically being stronger at higher pH values where the tetrahedral form is more prevalent.
This compound can be incorporated into fluorescent molecules to create pH-sensitive probes. A change in the local pH of a biological environment, such as within a cell or in specific tissues, will alter the electronic properties of the boronic acid group. This, in turn, can modulate the fluorescence of the attached reporter molecule, leading to a measurable change in the optical signal. For example, a decrease in pH can lead to the dissociation of a boronate ester, restoring the fluorescence of a previously quenched fluorophore. This principle allows for the real-time monitoring of pH fluctuations in living systems, which is important in studying processes like cancer metabolism and cellular signaling. nih.gov
Reactive Oxygen Species (ROS)-Responsive Chemical Sensors
Reactive oxygen species (ROS) are highly reactive molecules that play dual roles in biology, acting as signaling molecules at low concentrations and causing oxidative stress at high levels. nih.govmdpi.combmglabtech.com The development of sensors to detect specific ROS is crucial for understanding their physiological and pathological roles. nih.govnih.govdojindo.com
Arylboronic acids are known to react with certain ROS, particularly hydrogen peroxide (H₂O₂). nih.gov This reaction involves the oxidation of the carbon-boron bond, leading to the formation of a phenol (B47542) and boric acid. This irreversible transformation can be used to design "turn-on" or "turn-off" fluorescent sensors. In a typical design, the boronic acid group acts as a quencher for a nearby fluorophore. Upon reaction with H₂O₂, the boronic acid is cleaved, releasing the fluorophore from the quenching effect and resulting in a significant increase in fluorescence. The iodo-acetamido group of this compound can be used to target these sensors to specific cellular compartments or proteins, allowing for the localized detection of ROS production.
Dynamic Covalent Chemistry in Biological Contexts
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive molecular systems. The reactions of boronic acids are a prime example of dynamic covalent chemistry that is compatible with biological conditions.
Formation of Iminoboronate and Salicylhydroxamic-Boronate Conjugates
Beyond their interaction with diols, boronic acids can also participate in other dynamic covalent reactions. One such reaction is the formation of iminoboronates through the condensation of an aldehyde or ketone with an amine, where the resulting imine is stabilized by an intramolecular dative bond with the boron atom. nih.gov This chemistry can be utilized to reversibly link molecules in a biological setting.
Furthermore, phenylboronic acids form stable complexes with salicylhydroxamic acid (SHA). nih.gov This interaction is highly specific and forms a stable six-membered ring structure. nih.gov This dynamic covalent pairing can be used for the reversible immobilization of proteins or other biomolecules. For example, a protein can be modified with this compound, and this modified protein can then be captured on a surface functionalized with SHA. The bond can be reversed under specific conditions, allowing for the controlled release of the protein. This strategy has applications in protein purification, enzyme immobilization, and the assembly of complex biomolecular structures.
| Dynamic Covalent Reaction | Reactants | Product | Key Feature |
| Iminoboronate Formation | Aldehyde/Ketone + Amine (with ortho-boronic acid) | Iminoboronate | Reversible and dynamic under physiologic conditions. nih.gov |
| Salicylhydroxamic-Boronate Formation | Phenylboronic Acid + Salicylhydroxamic Acid | Salicylhydroxamic-Boronate Complex | High affinity and specificity, reversible under acidic conditions. nih.gov |
Reversible Ligand Binding and Molecular Recognition
The utility of this compound in chemical biology and biosensing is fundamentally anchored in its capacity for reversible ligand binding and molecular recognition. This behavior is primarily dictated by the boronic acid moiety, which can form reversible covalent bonds with molecules containing cis-diol functionalities. nih.govnih.gov This interaction is not a simple, static bond but a dynamic equilibrium that is highly sensitive to the surrounding chemical environment, particularly pH. researchgate.net
The core of this molecular recognition lies in the reaction between the boronic acid group and a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively. nih.gov This esterification, although covalent, is reversible under aqueous conditions, allowing for the association and dissociation of the ligand in response to specific stimuli. researchgate.net The formation of these stable yet reversible covalent bonds is a cornerstone of dynamic covalent chemistry and has been widely exploited for creating responsive materials and sensors. researchgate.net
The equilibrium of this binding process is significantly influenced by the pKa of the boronic acid. The boronic acid exists in two forms: a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form generally exhibits stronger binding to diols. The pKa is the pH at which these two forms are present in equal concentrations. Substituents on the phenyl ring can alter the Lewis acidity of the boron atom and thus influence the pKa. Electron-withdrawing groups tend to lower the pKa, while electron-donating groups tend to raise it. nih.gov
In the case of this compound, the molecule possesses both an iodo group and an acetamido group. The acetamido group at the meta or para position is known to be electron-donating, which would be expected to increase the pKa. Conversely, the iodo group is electron-withdrawing through induction, which would decrease the pKa. The final pKa of the compound, and therefore its binding affinity at a given pH, will be a result of the combined electronic effects of these two substituents.
The following table presents research findings for 3-acetamidophenylboronic acid (3-AcPBA), a structural analog of the target compound. This data illustrates the typical binding affinities observed for this class of compounds with biologically relevant diols at physiological pH.
| Diol Ligand | Association Constant (Keq) [M-1] | pKa of Boronic Acid |
|---|---|---|
| Sorbitol | 120 | 9.2 nih.gov |
| Glucose | 20 | |
| Fructose | 310 |
The data for 3-acetamidophenylboronic acid, which has a pKa of 9.2, demonstrates its ability to selectively recognize and bind different saccharides. nih.gov Fructose, which can form a particularly stable five-membered ring with the boronic acid, shows the highest association constant. nih.gov It is expected that this compound would exhibit a similar pattern of selectivity for diols. The presence of the electron-withdrawing iodine atom at the 4-position would likely lower the pKa relative to 3-acetamidophenylboronic acid, which could lead to enhanced binding affinity at physiological pH. nih.govresearchgate.net The precise optimal pH for binding is a complex interplay between the pKa of the boronic acid and the pKa of the diol itself. researchgate.netsci-hub.ru
This capacity for reversible, pH-sensitive molecular recognition of diols makes this compound and its analogs powerful tools for applications such as:
Saccharide Sensing: The binding event can be coupled to a signaling mechanism, such as a change in fluorescence, to create sensors for specific sugars like glucose. nih.gov
Self-Healing Materials: Polymers functionalized with this compound can form cross-linked hydrogels through boronate ester bonds. The reversible nature of these bonds can allow the material to self-heal after damage.
Drug Delivery Systems: The pH-dependent binding can be used to create drug delivery vehicles that release their cargo in the slightly more acidic microenvironments often found in tumor tissues. nih.gov
Supramolecular Assemblies and Functional Materials Based on 4 Iodo Acetamido Phenylboronic Acid Derivatives
Self-Assembly Principles and Architectures
The self-assembly of molecules into well-defined structures is a cornerstone of nanoscience and materials chemistry. Phenylboronic acid derivatives, including 4-iodo-acetamido phenylboronic acid, are instrumental in this field due to their unique chemical properties that guide the formation of ordered supramolecular systems.
Role of Boronic Acid in Directing Supramolecular Interactions
The boronic acid moiety, -B(OH)₂, is a key player in directing supramolecular assembly. Its ability to form reversible covalent bonds with diols is a primary driving force for creating complex structures. rsc.orgwikipedia.org This interaction is highly specific for 1,2- and 1,3-diols, leading to the formation of stable cyclic boronate esters. nih.gov This dynamic covalent chemistry allows for the construction of robust yet adaptable supramolecular systems. rsc.org
Beyond covalent interactions, boronic acids are Lewis acids and can participate in dative bonding with Lewis bases, such as amines. rsc.org This interaction, along with hydrogen bonding involving the hydroxyl groups of the boronic acid, provides additional control over the self-assembly process. researchgate.net The interplay of these interactions—covalent, dative, and hydrogen bonding—enables the precise arrangement of molecular components into larger, ordered architectures. rsc.orgresearchgate.net The nature of the substituent on the phenyl ring, in this case, the 4-iodo-acetamido group, can further influence these interactions through steric and electronic effects, as well as by introducing additional sites for hydrogen bonding or halogen bonding.
The reversibility of the boronic acid-diol interaction is crucial, as it allows for error correction during the self-assembly process, leading to thermodynamically stable and well-ordered structures. msu.edu This "self-healing" characteristic is a significant advantage in the fabrication of functional materials.
Fabrication of Ordered Nanostructures and Frameworks
The principles of boronic acid-directed self-assembly have been successfully applied to fabricate a variety of ordered nanostructures and frameworks. These include macrocycles, polymers, and network nanostructures. rsc.orgresearchgate.netepfl.ch For instance, the reaction of bifunctional boronic acids with polyols can lead to the formation of supramolecular polymers and well-defined network architectures. rsc.org
Self-assembled monolayers (SAMs) of phenylboronic acid derivatives on gold surfaces have been created and characterized, demonstrating the potential to form highly ordered two-dimensional structures. mdpi.comscilit.com These SAMs can serve as functional interfaces for sensing applications. mdpi.comscilit.comnih.gov The formation of these ordered layers is driven by the interactions of the boronic acid moieties and the organization of the alkyl or aryl backbones.
Furthermore, multicomponent assembly strategies, combining boronate ester formation with other reversible reactions like imine condensation or metal-ligand coordination, have enabled the one-pot synthesis of complex nanometer-sized macrocycles and cages. researchgate.netepfl.ch This approach highlights the modularity and versatility of boronic acid derivatives in constructing sophisticated supramolecular architectures. The specific functionalities of the this compound, such as the iodo group, could be exploited for further functionalization or to direct specific intermolecular interactions, like halogen bonding, in the solid state.
Stimuli-Responsive Materials Design
A significant area of application for materials based on this compound derivatives is in the design of "smart" or stimuli-responsive materials. These materials can undergo significant changes in their properties in response to external triggers such as pH, the presence of specific molecules like glucose, or changes in the redox environment.
pH-Responsive Gels, Films, and Polymeric Systems
The boronic acid-diol interaction is highly sensitive to pH. Boronate esters are generally stable at basic to neutral pH but can be hydrolyzed under acidic conditions. nih.gov This pH-dependent equilibrium is a powerful tool for creating pH-responsive materials.
Hydrogels are a prominent class of materials that can be rendered pH-responsive using boronic acids. For example, peptide-boronic acid derivatives have been shown to form hydrogels that are stable at neutral pH but dissociate under basic conditions. digitellinc.com This behavior is attributed to the change in the ionization state of the boronic acid and its interaction with other components of the gel network. digitellinc.com Polymeric systems incorporating phenylboronic acid have also been developed to exhibit pH-responsive behavior, where changes in pH trigger swelling or shrinking of the material.
The general principle involves the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate. At a pH above the pKa of the boronic acid (typically around 9, but can be modulated), the anionic boronate form predominates, which can lead to changes in electrostatic interactions and hydrophilicity within a polymer network, thus triggering a macroscopic response. wikipedia.org
Glucose-Responsive Hydrogels for Analytical Applications
The ability of boronic acids to bind with saccharides has been extensively exploited to develop glucose-responsive materials, which are of great interest for diabetes management and glucose sensing. wikipedia.orgnih.gov Hydrogels containing phenylboronic acid moieties can swell or shrink in the presence of glucose due to the competitive binding of glucose with the boronic acid groups.
In a typical system, a hydrogel is formed through cross-linking involving boronate esters. When glucose is introduced, it competes with the diol cross-linker for binding to the boronic acid sites. This leads to a disruption of the cross-links and a change in the hydrogel's volume or mechanical properties. acs.org This response can be harnessed for analytical applications, such as in sensors where the change in the material's properties is transduced into a measurable signal. For instance, surface plasmon resonance (SPR) has been used to detect the interaction between monosaccharides and self-assembled monolayers of phenylboronic acid derivatives, with high sensitivity. nih.gov
| Feature | Description | Reference |
| Principle | Competitive binding of glucose with diol cross-linkers for boronic acid sites. | acs.org |
| Response | Swelling or shrinking of the hydrogel. | acs.org |
| Application | Glucose sensing and controlled drug delivery. | wikipedia.orgnih.gov |
| Detection | Can be monitored by techniques like Surface Plasmon Resonance (SPR). | nih.gov |
Reactive Oxygen Species (ROS)-Sensitive Polymeric Materials
Recent research has explored the development of polymeric materials that are responsive to reactive oxygen species (ROS). Phenylboronic acids and their boronate esters can be oxidized by ROS, such as hydrogen peroxide (H₂O₂). This oxidation reaction cleaves the carbon-boron bond, leading to the degradation of the boronic acid moiety.
This chemical transformation can be used as a trigger to induce changes in polymeric materials. For example, if a polymer network is cross-linked with boronate esters, exposure to ROS can break these cross-links, leading to the degradation of the material. This approach has potential applications in drug delivery systems designed to release their payload in environments with high levels of oxidative stress, such as in cancer tissues or sites of inflammation.
The development of ROS-sensitive polymers based on boronic acids is an emerging area with significant potential for creating advanced biomaterials that can respond to specific pathological conditions.
Surface Functionalization and Interface Engineering
The unique chemical properties of this compound and its derivatives make them valuable building blocks for the modification of surfaces and the engineering of interfaces. The presence of the phenylboronic acid group allows for specific interactions with diols, while the iodo-acetamido group provides a reactive site for covalent attachment or further chemical transformations. This dual functionality enables the creation of sophisticated surface architectures with tailored properties for a wide range of applications.
Covalent Attachment to Solid Supports and Nanoparticles
The covalent attachment of molecules containing phenylboronic acid moieties to solid supports and nanoparticles is a key strategy for creating functional materials. The iodoaryl group, such as that in this compound, is particularly well-suited for this purpose, often participating in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This reaction allows for the formation of a stable carbon-carbon bond between the iodoaryl group and a suitable reaction partner on the surface of the support.
For instance, framboidal phenylboronic acid-containing nanoparticles have been functionalized using aqueous Suzuki-Miyaura coupling reactions. mdpi.com In these reactions, the iodo- or bromo-aryl compounds are coupled with the boronic acid groups on the nanoparticles in the presence of a palladium catalyst. mdpi.com The efficiency of this coupling can be influenced by factors such as the nature of the halogen (iodides being more reactive than bromides), the catalyst loading, and the reaction temperature. mdpi.com
The covalent immobilization of phenylboronic acid derivatives onto various nanoparticles, including those made of silver and iron oxide, has been shown to enhance their properties for specific applications. rsc.orgrsc.org For example, phenylboronic acid-functionalized silver nanoparticles have demonstrated significantly improved antibacterial activity. rsc.orgnih.gov This is attributed to the interaction between the boronic acid groups and the diol-containing lipopolysaccharides or teichoic acids on the bacterial cell surface, which promotes the adhesion of the nanoparticles and leads to membrane disruption. rsc.orgnih.gov Similarly, phenylboronic acid-functionalized magnetic nanoparticles have been developed for the efficient enrichment of bacteria from samples. rsc.org
The table below summarizes key findings from studies on the functionalization of nanoparticles with phenylboronic acid derivatives.
| Nanoparticle Type | Functionalization Method | Key Finding | Application |
| Framboidal Phenylboronic Acid Nanoparticles | Aqueous Suzuki-Miyaura Coupling | Iodo-aryl compounds show higher reactivity than bromo-aryl compounds. mdpi.com | Functional Material Synthesis |
| Silver Nanoparticles (AgNPs) | Surface Functionalization with Phenylboronic Acid | 32-fold increase in antibacterial efficiency compared to bare AgNPs. rsc.orgnih.gov | Antibacterial Agents |
| Iron Oxide (Fe₃O₄) Nanoparticles | Polymer Coating with Phenylboronic Acid Monomers | Effective enrichment of low-abundance pathogenic bacteria from complex samples. rsc.org | Bacterial Detection and Diagnosis |
Tailoring Surface Properties for Adhesion, Sensing, or Catalysis
The ability to tailor surface properties is crucial for a wide range of technologies. Phenylboronic acid derivatives, including those with an iodo-acetamido group, offer a versatile platform for modifying surfaces to control adhesion, develop sensors, and create catalytic systems.
Adhesion: The reversible covalent interaction between boronic acids and diols provides a powerful mechanism for controlling adhesion. This has been exploited in the development of materials that can selectively bind to biological surfaces, such as bacterial cells, which are rich in diol-containing molecules. rsc.orgnih.gov The enhanced adhesion of phenylboronic acid-functionalized nanoparticles to bacteria leads to more effective antibacterial action. rsc.orgnih.gov
Sensing: Phenylboronic acid-functionalized surfaces are widely used in the development of chemical sensors and biosensors. nih.govmdpi.com These sensors can detect a variety of analytes containing diol groups, including carbohydrates, glycoproteins, and even microorganisms. nih.govmdpi.com The binding of the analyte to the boronic acid-functionalized surface can be detected through various signal transduction methods, such as changes in fluorescence, electrochemical signals, or mass. nih.gov For example, fluorescent sensor arrays based on diboronic acid derivatives have been used for the rapid identification of traditional Chinese herbs by detecting phenolic acid compounds. mdpi.com Gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been employed in systems for detecting glucose and tyrosinase activity. nih.gov
Catalysis: The iodoaryl group present in this compound can serve as a precursor for catalytic applications. Palladium catalysts are often used in cross-coupling reactions involving iodo-aryls. researchgate.net While the primary focus is often on the product of the coupling reaction, the iodo-aryl compound itself can interact with the catalyst surface. researchgate.net In some cases, iodo-aryl compounds can react with the surface of a palladium catalyst to generate highly active soluble palladium complexes that are responsible for the observed catalysis. researchgate.net The use of supported palladium catalysts, where the palladium is immobilized on a solid support, is an attractive approach as it simplifies catalyst recovery and reuse. researchgate.net
The following table provides examples of how phenylboronic acid derivatives are used to tailor surface properties.
| Application | Principle | Example |
| Adhesion | Reversible covalent bonding between boronic acid and diols on bacterial surfaces. | Phenylboronic acid-functionalized silver nanoparticles for enhanced bacterial killing. rsc.orgnih.gov |
| Sensing | Binding of diol-containing analytes to immobilized boronic acids, leading to a detectable signal. | Fluorescent sensor arrays for identifying phenolic acids in herbs. mdpi.com Gold nanoparticle-based sensors for glucose. nih.gov |
| Catalysis | Iodo-aryl groups as reactants in palladium-catalyzed cross-coupling reactions. | Use of iodo-aryl compounds with supported palladium catalysts for efficient chemical synthesis. researchgate.net |
Computational and Theoretical Investigations of 4 Iodo Acetamido Phenylboronic Acid
Molecular Modeling of Reactivity and Binding Events
Molecular modeling serves as a powerful tool to simulate and predict the interactions of 4-Iodo-acetamido phenylboronic acid with its biological targets. This section delves into the various computational techniques employed to understand its reactivity and binding characteristics.
Quantum Mechanical (QM) Calculations for Reaction Pathways and Electronic Structure
For instance, Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of the reaction between the boronic acid group of this compound and the hydroxyl group of a serine residue. This would involve calculating the energies of the reactants, the transition state, and the final covalently bound product. Such calculations would reveal the activation energy of the reaction, a key determinant of the compound's inhibitory potency.
Furthermore, QM calculations can provide insights into the electronic properties of the molecule, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and non-covalent interactions with a protein target.
| QM Calculation Parameter | Description | Significance for this compound |
| Basis Set | A set of mathematical functions used to represent the electronic wave function. | A larger basis set (e.g., 6-311+G(d,p)) provides a more accurate description of the electronic structure. |
| Functional | An approximation to the exchange-correlation energy in DFT. | A hybrid functional (e.g., B3LYP) is often a good choice for balancing accuracy and computational cost. |
| Solvation Model | A method to account for the effect of the solvent (e.g., water) on the molecule's properties. | A polarizable continuum model (PCM) can be used to simulate the aqueous environment of a biological system. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM calculations provide a static picture of reactivity, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations of this compound in an aqueous environment can reveal its preferred conformations and flexibility. This is crucial as the three-dimensional shape of a ligand is a key determinant of its ability to bind to a protein.
By simulating the trajectory of the molecule over nanoseconds, researchers can identify stable conformations and the energy barriers between them. This conformational analysis helps in understanding which shape of the molecule is most likely to be present when approaching a binding site. For a molecule with several rotatable bonds like this compound, MD simulations are essential to explore its conformational landscape.
Ligand-Protein Docking for Predicting Binding Modes and Affinities
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. Given that this compound has been identified as an experimental inhibitor of Beta-lactamase OXA-10, docking studies can be performed using the available crystal structures of this enzyme (e.g., PDB IDs: 1FOF, 1E4D, 1K55). rcsb.orgpdbj.orgrcsb.org
The docking process involves sampling a large number of possible binding poses of this compound within the active site of OXA-10 and scoring them based on a force field that estimates the binding affinity. The results of a docking study would predict the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and the covalent bond with the catalytic serine residue.
| Docking Parameter | Description | Predicted Interaction with OXA-10 |
| Binding Energy | An estimation of the strength of the ligand-protein interaction. | A lower binding energy indicates a more favorable interaction. |
| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms. | The acetamido group could form hydrogen bonds with backbone atoms in the active site. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The phenyl ring is likely to engage in hydrophobic interactions with nonpolar residues. |
| Covalent Interaction | Formation of a chemical bond between the ligand and protein. | The boronic acid group is expected to form a covalent bond with the active site serine. |
In Silico Structure-Activity Relationship (SAR) Elucidation
In silico methods can be instrumental in understanding the structure-activity relationship (SAR) of this compound and its analogs. This knowledge is vital for designing more potent and selective inhibitors.
Computational Prediction of Binding Selectivity and Efficacy
Computational approaches can be used to predict the binding selectivity of this compound for its target enzyme over other related enzymes. This can be achieved by performing docking studies against a panel of different β-lactamases or other serine hydrolases. By comparing the predicted binding affinities, researchers can estimate the compound's selectivity profile.
Data-Driven Optimization of Molecular Design
The insights gained from the computational studies described above can be used to guide the data-driven optimization of the molecular design of this compound. For example, if docking studies reveal a specific pocket in the active site that is not fully occupied by the ligand, new analogs can be designed with additional functional groups to fill this pocket and enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models, as mentioned in patent literature concerning this compound, can be developed to correlate the structural features of a series of related compounds with their biological activity. nih.gov By building a QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.
| Compound | Modification | Predicted Effect on Activity | Rationale |
| Analog 1 | Replace iodo with bromo | Potentially lower activity | The larger iodo group may have specific favorable interactions. |
| Analog 2 | Add a hydroxyl group to the phenyl ring | Potentially higher affinity | The hydroxyl group could form an additional hydrogen bond. |
| Analog 3 | Extend the acetamido linker | May increase or decrease affinity | The optimal linker length depends on the specific active site topology. |
Rational Design of Next-Generation Analogues
The rational design of next-generation analogues of this compound involves computational and theoretical strategies to predict and optimize the properties of new molecular entities. These approaches aim to enhance desired characteristics such as binding affinity, selectivity, and pharmacokinetic profiles by systematically modifying the parent scaffold.
De Novo Design Approaches for Enhanced Properties
De novo design is a computational strategy that involves building novel molecular structures from the ground up, either by assembling small chemical fragments or by generating structures directly within the binding site of a target protein. nih.govresearchgate.net For a molecule like this compound, this process would leverage its known structural features—the phenylboronic acid head, the iodo-acetamido linker, and the aromatic ring—as a foundational template.
The core components of the this compound scaffold serve distinct purposes that can be computationally optimized:
Phenylboronic Acid Group: This moiety is crucial for forming reversible covalent bonds with diols, such as those found on cell surface glycoproteins like sialic acids, which are often overexpressed in cancer cells. rsc.orgnih.govacs.org Computational models can explore alternative boron-containing warheads to fine-tune reactivity and binding kinetics.
Iodo-acetamido Group: The iodine atom offers a site for potential halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. The acetamido linker provides a rigid connection and participates in hydrogen bonding. De novo algorithms can suggest replacements for the iodine with other halogens (e.g., bromine, chlorine) or different functional groups to optimize these interactions.
Aromatic Ring: The phenyl ring acts as a central scaffold. Design programs can explore various substitutions on the ring to improve properties like solubility, metabolic stability, or target engagement.
A hypothetical de novo design workflow could begin by identifying a protein target of interest. Guided by the active site's architecture, computational software can generate new structures by linking chemical fragments that exhibit favorable steric and electronic complementarity with the protein's residues. researchgate.net Analogues could be designed to enhance binding affinity by introducing groups that form additional hydrogen bonds or hydrophobic interactions.
Table 1: Hypothetical Analogues of this compound Designed via De Novo Methods
| Analogue ID | Modification from Parent Compound | Predicted Property Enhancement | Computational Method |
| ANA-001 | Replacement of Iodine with a Trifluoromethyl group | Increased metabolic stability and hydrophobic interactions | Fragment-based growing |
| ANA-002 | Addition of a hydroxyl group to the phenyl ring | Improved aqueous solubility and potential for new hydrogen bonds | Receptor-based design |
| ANA-003 | Isomeric repositioning of the boronic acid group (meta to para) | Altered binding geometry for enhanced selectivity against a specific protein isoform | Ligand-based similarity |
| ANA-004 | Replacement of the acetamido linker with a sulfonamide | Modified bond angles and hydrogen bonding capacity | Scaffold hopping algorithms |
This table is illustrative and presents hypothetical data for educational purposes.
Virtual Screening for Identifying New Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govnumberanalytics.com This process can be used to repurpose existing molecules by identifying new biological targets. For this compound, virtual screening could uncover previously unknown applications by systematically docking the molecule against a wide array of protein structures.
There are two main approaches to virtual screening: numberanalytics.com
Structure-Based Virtual Screening (SBVS): This method requires a known three-dimensional structure of a protein target. acs.org The this compound molecule would be computationally "docked" into the binding sites of thousands of different proteins from structural databases like the Protein Data Bank (PDB). nih.gov A scoring function then estimates the binding affinity for each protein, and high-scoring hits are identified as potential new targets, suggesting new therapeutic applications. nih.gov
Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, LBVS can be used. fraunhofer.de This approach uses the known ligand, this compound, as a template. The algorithm searches for other molecules in a database that have a similar shape, size, and electrostatic properties. Alternatively, it can be used to screen for proteins that are likely to bind to ligands with these features.
A virtual screening campaign could identify novel protein targets for this compound, potentially expanding its utility beyond its current applications. For instance, while phenylboronic acids are known to target glycoproteins, a broad screening could reveal unexpected high-affinity interactions with enzymes such as kinases, proteases, or metabolic enzymes like histone deacetylases (HDACs). researchgate.netnih.gov The success rate of virtual screening, while modest, offers a significant enrichment over high-throughput experimental screening, increasing the probability of finding an active compound. acs.org
Table 2: Illustrative Virtual Screening Workflow for this compound
| Step | Description | Tools & Databases | Desired Outcome |
| 1. Target Library Preparation | A library of 3D protein structures is compiled. | Protein Data Bank (PDB) | A curated set of potential protein targets for screening. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and energy-minimized. | Molecular modeling software | A computationally ready, low-energy conformation of the ligand. |
| 3. Molecular Docking | The ligand is docked into the binding site of each protein in the library. | AutoDock, Glide, GOLD | A ranked list of ligand-protein poses based on predicted binding affinity. |
| 4. Scoring and Ranking | A scoring function evaluates the docked poses, and the results are ranked. | Empirical scoring functions | A list of top-scoring protein targets. |
| 5. Hit Selection & Post-Processing | The top-ranked protein hits are selected and filtered for novelty and druggability. | PAINS filters, clustering | A manageable number of high-potential targets for experimental validation. |
This table is illustrative and presents a generalized workflow. Specific parameters and tools may vary.
Future Directions and Emerging Research Avenues
Development of Advanced Multi-Functional Chemical Probes
The development of chemical probes that can report on multiple biological events simultaneously is a significant goal in chemical biology. 4-Iodo-acetamido phenylboronic acid is an ideal candidate for the creation of such multi-functional probes. The phenylboronic acid group is well-established as a recognition motif for cis-diol-containing biomolecules, such as carbohydrates found on cell surfaces and glycoproteins. nih.gov This interaction is reversible and can be tuned, making it suitable for dynamic biological systems.
The iodo-substituent provides a handle for a variety of secondary functions. For instance, it can be readily exchanged with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the molecule into a radioprobe for imaging or therapeutic applications. This dual-modality, combining the boronic acid's targeting capability with the radiolabel's detection or therapeutic payload, is a key area for future exploration. Furthermore, the iodo- group can serve as a heavy atom to modulate the photophysical properties of fluorescent probes, potentially leading to probes with enhanced intersystem crossing and utility in photodynamic therapy.
Integration with State-of-the-Art Analytical and Imaging Technologies
The unique properties of this compound make it highly suitable for integration with a range of cutting-edge analytical and imaging technologies. The presence of the iodine atom is particularly advantageous for techniques that rely on elemental detection or radiolabeling.
In the realm of medical imaging, probes derived from this compound could be powerful tools for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) when labeled with appropriate iodine radioisotopes. rsc.org For example, ¹²³I-labeled probes could be used for diagnostic SPECT imaging of tumors that overexpress specific cell-surface glycans, while ¹³¹I-labeled versions could offer a targeted radiotherapeutic approach. rsc.org
Furthermore, the phenylboronic acid moiety's ability to interact with saccharides can be exploited in the development of fluorescent sensors. nih.gov By incorporating this compound into fluorescent polymer nanoparticles, it is possible to create biocompatible probes for intracellular imaging and drug delivery. rsc.org The fluorescence of these nanoparticles could be designed to respond to the binding of specific carbohydrates, allowing for real-time monitoring of biological processes. The integration of such probes with advanced microscopy techniques, such as super-resolution microscopy, could provide unprecedented insights into the spatial and temporal dynamics of glycans in living cells.
A particularly exciting avenue is the combination of boronic acid-based recognition with machine learning algorithms. As has been demonstrated with diboronic acid-based sensor arrays, complex mixtures of analytes can be distinguished with high accuracy. researchgate.net A sensor array incorporating this compound could be developed to create a unique "fingerprint" response for different cell types or disease states based on their cell-surface glycan profiles.
Exploration of Novel Catalytic Transformations and Reaction Cascades
This compound is a prime substrate for a variety of catalytic cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govfrontiersin.org Its structure contains both the boronic acid and the aryl iodide functionalities, which are the two coupling partners in this powerful carbon-carbon bond-forming reaction. This duality opens up possibilities for novel catalytic transformations and reaction cascades.
One area of future research is the use of this compound in sequential and iterative cross-coupling reactions to build complex molecular architectures. nih.gov For instance, the aryl iodide can first undergo a Suzuki-Miyaura coupling with a different boronic acid. The resulting biaryl compound, which still contains the original boronic acid moiety, can then participate in a second, distinct coupling reaction. This stepwise approach allows for the controlled and efficient synthesis of highly functionalized molecules that would be challenging to prepare using other methods.
Furthermore, the development of one-pot, multi-reaction cascades involving this compound is a promising direction. By carefully selecting catalysts and reaction conditions, it may be possible to orchestrate a series of transformations in a single reaction vessel, improving efficiency and reducing waste. For example, a reaction sequence could involve an initial coupling at the iodo-position, followed by an in-situ modification of the acetamido group, and concluding with a final coupling at the boronic acid site. The development of such elegant and efficient synthetic strategies will be a key focus of future research.
Below is a table summarizing potential catalytic reactions involving 4-Iodophenylboronic acid, a related compound, highlighting the versatility of the iodo- and boronic acid functionalities.
| Reaction Type | Catalyst/Reagent | Functionality Involved | Potential Application |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Iodo and Boronic Acid | Carbon-Carbon Bond Formation |
| Heck-Mizoroki/Suzuki-Miyaura Domino | Palladium Catalyst | Iodo and Boronic Acid | Synthesis of Complex Heterocycles |
| Copper-mediated Fluoroalkylation | Copper Catalyst | Boronic Acid | Introduction of Fluorinated Groups |
| Oxidative Hydroxylation | Copper Catalyst | Boronic Acid | Synthesis of Phenols |
| Radical Addition to Alkenes | Manganese Triacetate | Boronic Acid | Formation of C-C Bonds with Alkenes |
| Homocoupling | Gold Salts | Boronic Acid | Synthesis of Symmetrical Biaryls |
| Ruthenium-catalyzed Cross-coupling | Ruthenium Catalyst | Iodo | Alternative to Palladium-catalyzed reactions |
This table is based on known reactions of 4-Iodophenylboronic acid and suggests potential reactivity for this compound. sigmaaldrich.com
Expanding the Scope of Smart Materials and Responsive Platforms
"Smart" materials that respond to specific stimuli are at the forefront of materials science. Phenylboronic acid-containing polymers are well-known for their ability to respond to changes in pH and the concentration of diols, such as glucose. rsc.org This has led to their exploration in areas like self-regulated drug delivery systems for diabetes. nih.gov The incorporation of this compound into such polymeric materials could significantly expand their functionality.
The iodo- group provides a site for post-polymerization modification. For example, it could be used to attach other functional molecules, such as targeting ligands or therapeutic agents, through cross-coupling reactions. This would allow for the creation of highly sophisticated, multi-functional materials. Additionally, the presence of iodine would render the material radiopaque, enabling its visualization within the body using techniques like X-ray imaging.
The acetamido group can be expected to influence the physical properties of the polymer, such as its hydrophilicity, swelling behavior, and lower critical solution temperature (LCST) in thermo-responsive polymers. nih.gov By tuning the content of this compound in a copolymer, the material's response to various stimuli can be precisely controlled.
Future research will likely focus on the synthesis and characterization of novel copolymers and hydrogels containing this compound. These materials could find applications in a variety of fields, including:
Drug Delivery: Creating nanoparticles that release their payload in response to specific glucose concentrations or pH changes found in the tumor microenvironment. rsc.orgmdpi.com
Tissue Engineering: Developing scaffolds that can interact with cell-surface carbohydrates to promote cell adhesion and growth. chemspider.com
Sensors: Fabricating films and membranes that change their optical or electronic properties upon binding to specific saccharides or other diol-containing molecules. nih.gov
Addressing Challenges in Stability and Biocompatibility for Broader Research Impact
For any chemical compound to have a broad impact in biomedical research and beyond, its stability and biocompatibility are of paramount importance. While phenylboronic acids are generally considered to be of low toxicity, a thorough evaluation of any new derivative is essential. nih.gov
The acetamido group in this compound is anticipated to enhance its biocompatibility. Amide functionalities are common in biological systems and can participate in hydrogen bonding, potentially improving interactions with biological molecules and reducing non-specific toxicity. Future studies should include comprehensive cytotoxicity assays using various cell lines to confirm the low toxicity of this compound and any materials derived from it. nih.gov
The stability of the carbon-iodine bond under physiological conditions is another critical aspect to consider. While aryl iodides are generally stable, their potential for in-vivo deiodination needs to be assessed, especially if the iodine is a radiolabel. The stability of polymers and nanoparticles incorporating this compound will also need to be thoroughly investigated, including their shelf-life and their degradation profile in biological media.
Enhancing the biocompatibility of materials based on this compound could also involve its copolymerization with known biocompatible polymers such as polyethylene (B3416737) glycol (PEG) or polysaccharides. The goal is to create materials that are not only functional but also safe and well-tolerated for in-vivo applications. Addressing these challenges in stability and biocompatibility will be crucial for translating the potential of this compound from the research laboratory to real-world applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Iodo-acetamido phenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of phenylboronic acid. First, introduce the acetamido group through amidation using iodoacetic acid under basic conditions (e.g., DABCO in DMF) . Subsequent iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) . Yield optimization requires controlling stoichiometry (1.2:1 molar ratio of iodinating agent to substrate) and temperature (0–5°C for amidation, room temperature for iodination). Monitor purity via HPLC or NMR .
Q. How does solvent choice impact the solubility and stability of this compound in experimental workflows?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, acetone) due to hydrogen bonding with the boronic acid moiety . Avoid hydrocarbons (e.g., hexane), where solubility is negligible. Stability is pH-dependent: under basic conditions (pH > 8), boronic acids form boronate esters, enhancing solubility but risking decomposition. For long-term storage, use anhydrous DMSO or acetonitrile at –20°C .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a coupling partner?
- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with a ligand-to-metal ratio of 2:1 to stabilize the active Pd(0) species . Base selection (e.g., K₂CO₃ or CsF) is critical for transmetallation efficiency. Conduct reactions under inert atmospheres (N₂/Ar) in degassed THF/water (4:1 v/v) at 60–80°C. For electron-deficient aryl halides, increase catalyst loading (5 mol%) to mitigate oxidative addition barriers . Monitor reaction progress via TLC (Rf shift) or LC-MS for intermediate detection.
Q. What analytical strategies resolve contradictions in decomposition kinetics of phenylboronic acid derivatives under varying conditions?
- Methodological Answer : Decomposition pathways (e.g., protodeboronation or oxidation) depend on temperature, oxygen exposure, and solvent . For kinetic studies, use pseudo-first-order rate models with HPLC or UV-Vis spectroscopy to track concentration changes. In aerobic conditions, diphenylborinic acid degrades faster (k = 0.009 h⁻¹ at 45°C) than phenylboronic acid (k = 0.005 h⁻¹) . Statistical validation (e.g., ANOVA) is required to confirm rate constant independence from atmospheric oxygen .
Q. How can this compound enhance selective detection of glycated peptides in mass spectrometry?
- Methodological Answer : The boronic acid moiety binds cis-diol groups in glycated peptides, forming stable complexes. Combine with quaternary ammonium salts (QAS) to improve ionization efficiency in ESI-MS . Use a borate buffer (pH 8.5) during sample preparation to stabilize complexes. CID experiments show that boronic acid tags stabilize sugar moieties, enabling MS/MS fragmentation for sequence identification .
Data-Driven Experimental Design
Q. What statistical models best correlate solubility data for phenylboronic acid derivatives in organic solvents?
- Methodological Answer : For phenylboronic acid, polynomial regression outperforms thermodynamic models (Wilson, NRTL) due to anhydride formation equilibria . For esters (e.g., pinacol), use the Redlich–Kister equation, which accounts for non-ideal mixing with standard deviations <5% . Solvent polarity indices (e.g., Snyder’s polarity) can predict solubility trends, but exceptions occur in chloroform due to hydrogen bonding .
Contradiction Analysis
Q. Why do some solvents deviate from expected solubility trends for phenylboronic acid derivatives?
- Methodological Answer : Chloroform exhibits anomalously high solubility for phenylboronic acid esters due to hydrogen bonding with the boronate oxygen . In contrast, acetone’s high polarity aligns with solubility predictions. Discrepancies arise from solvent-specific interactions (e.g., dipole–dipole vs. π-stacking), necessitating empirical validation via dynamic light scattering (DLS) or saturation point assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
